(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone
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Overview
Description
The compound (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone is a complex organic molecule that features a unique combination of benzodioxole, thiazepane, and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the benzodioxole and benzothiazole derivatives. These components are then linked through a series of condensation and cyclization reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Examples include (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)methanone and (benzo[d]thiazol-2-yl)methanone .
(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone: can be compared with other compounds containing benzodioxole, thiazepane, or benzothiazole moieties.
Uniqueness
The uniqueness of This compound lies in its combined structural features, which may confer distinct chemical and biological properties
Biological Activity
The compound (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone is a complex organic molecule that combines multiple pharmacophoric elements, suggesting potential for diverse biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features:
- A thiazepane ring , which contributes to structural rigidity.
- A benzo[d][1,3]dioxole moiety , known for its medicinal properties.
- A benzo[d]thiazole group , which can enhance biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives with benzo[d][1,3]dioxole structures demonstrated significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HepG2 | 2.38 | |
HCT116 | 1.54 | ||
MCF7 | 4.52 | ||
Doxorubicin | HepG2 | 7.46 | |
HCT116 | 8.29 | ||
MCF7 | 4.56 |
These studies indicate that compounds with similar structural motifs can exhibit potent anticancer activity while remaining non-cytotoxic to normal cells (IC50 > 150 µM).
The mechanism by which these compounds exert their effects typically involves:
- EGFR Inhibition : Compounds may inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
- Apoptosis Induction : Assessment via annexin V-FITC assays suggests that these compounds can trigger apoptotic pathways.
- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at specific phases.
Molecular docking studies have also provided insights into the binding interactions of these compounds with target proteins, revealing potential pathways for therapeutic intervention.
Structure-Activity Relationship (SAR)
SAR studies have been pivotal in understanding how modifications to the compound's structure affect its biological activity. For example:
- The presence of electron-donating or withdrawing groups on the aromatic rings can significantly influence the compound's reactivity and interaction with biological targets.
- Variations in the thiazepane ring structure can alter pharmacokinetic properties and enhance selectivity towards cancer cells.
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Synthesis of Thiourea Derivatives : Compounds synthesized from benzo[d][1,3]dioxole demonstrated significant antitumor activity and were evaluated for their effects on mitochondrial apoptosis pathway proteins like Bax and Bcl-2 .
- Molecular Docking Studies : These studies have elucidated how modifications in the thiazepane ring affect binding affinities to various targets, providing a roadmap for future drug development .
Properties
IUPAC Name |
[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(1,3-benzothiazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c23-20(19-21-14-3-1-2-4-18(14)27-19)22-8-7-17(26-10-9-22)13-5-6-15-16(11-13)25-12-24-15/h1-6,11,17H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJWZNQKVDJAAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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